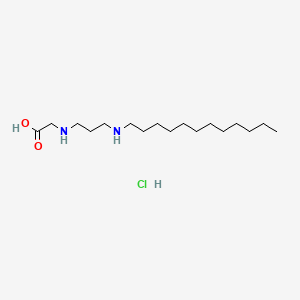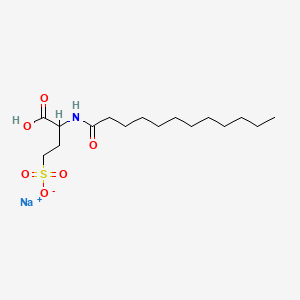
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with different substances at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate typically involves the reaction of dodecanoic acid with an amine compound, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to increased permeability. It can also interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl glutamate
- Sodium cocoyl glutamate
- Sodium lauryl sulfate
Comparison
Compared to similar compounds, sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has unique properties due to its sulfonate group, which enhances its solubility and interaction with various substances. It also has a longer hydrophobic tail, which can improve its surfactant properties.
Properties
CAS No. |
93981-26-1 |
|---|---|
Molecular Formula |
C16H30NNaO6S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
sodium;3-(dodecanoylamino)-4-hydroxy-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C16H31NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14(16(19)20)12-13-24(21,22)23;/h14H,2-13H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
JUYOBAMWUSWJGB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
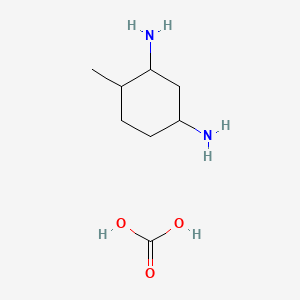
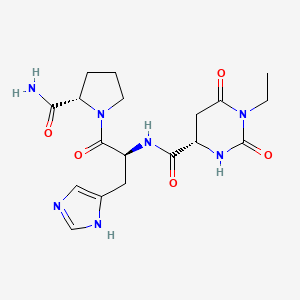
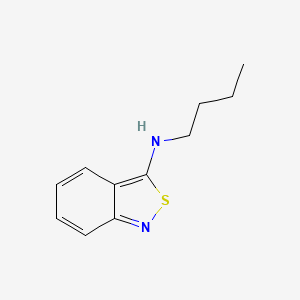
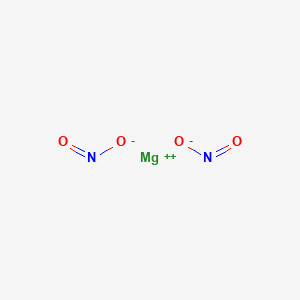
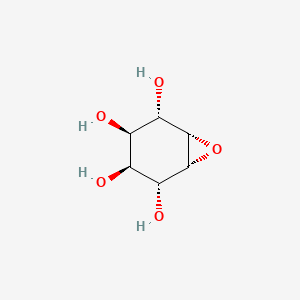
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
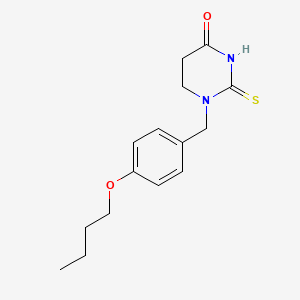
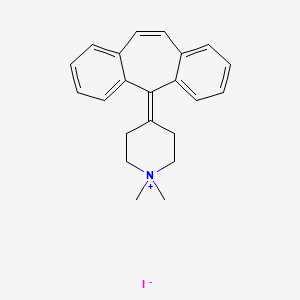
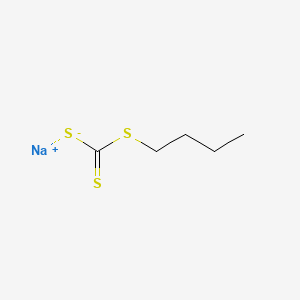
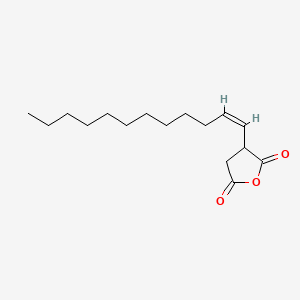
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
